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molecular formula C14H14O B1599711 4'-Methoxy-2-methyl-biphenyl CAS No. 92495-54-0

4'-Methoxy-2-methyl-biphenyl

Cat. No. B1599711
M. Wt: 198.26 g/mol
InChI Key: GNYJFZNIMOMCCF-UHFFFAOYSA-N
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Patent
US06562989B2

Procedure details

4-Chloroanisole (74 mg, 0.52 mmol) reacted with 2-methylphenylboronic acid (102 mg, 0.75 mmol) using 1 mol % of Pd(dba)2/Ph5FcP(t-Bu)2 and KF (87 mg, 1.50 mmol) in toluene at 80° C. to give the title compound (104 mg, 99%) as a colorless oil: 1H-NMR (400 MHz, CDCl3): δ 7.35-7.31 (m, 6H), 7.04 (d, 2H, J=8.8 Hz), 3.92 (s, 3H), 2.37 (s, 3H). 13C{1H}-NMR (125 MHz, CDCl3): δ 158.43, 141.47, 135.40, 134.28, 130.25, 130.19, 129.85, 126.91, 125.71, 113.41, 55.19, 20.52. GC/MS(EI): m/z 198 (M+).
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
102 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
87 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
99%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1.[CH3:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1B(O)O.[F-].[K+]>C1(C)C=CC=CC=1>[CH3:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
74 mg
Type
reactant
Smiles
ClC1=CC=C(C=C1)OC
Name
Quantity
102 mg
Type
reactant
Smiles
CC1=C(C=CC=C1)B(O)O
Step Two
Name
Pd(dba)2 Ph5FcP(t-Bu)2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
87 mg
Type
reactant
Smiles
[F-].[K+]
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 80° C.

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=CC=C1)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 104 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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